

In-Depth Technical Guide: 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

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Compound of Interest

Compound Name: 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B061418

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its commercial availability, a plausible synthetic route, and an exploration of its potential biological activities based on related structures.

Commercial Availability

1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is available from various chemical suppliers. The following table summarizes the available quantitative data from a selection of vendors to facilitate procurement for research purposes.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
J & K SCIENTIFIC LTD.	175136-79-5	C ₁₁ H ₇ Cl ₂ NO	240.09	Information not readily available
Meryer (Shanghai) Chemical Technology Co., Ltd.	175136-79-5	C ₁₁ H ₇ Cl ₂ NO	240.09	Information not readily available
Alfa Aesar	175136-79-5	C ₁₁ H ₇ Cl ₂ NO	240.09	Information not readily available
Thermo Fisher Scientific	175136-79-5	C ₁₁ H ₇ Cl ₂ NO	240.09	Information not readily available
ChemUniverse	175136-79-5	C ₁₁ H ₇ Cl ₂ NO	240.09	96% ^[1]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis Protocol: Vilsmeier-Haack Reaction

The synthesis of **1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde** can be achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.^{[2][3][4]} This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).^{[2][3][4]}

Experimental Protocol

Materials:

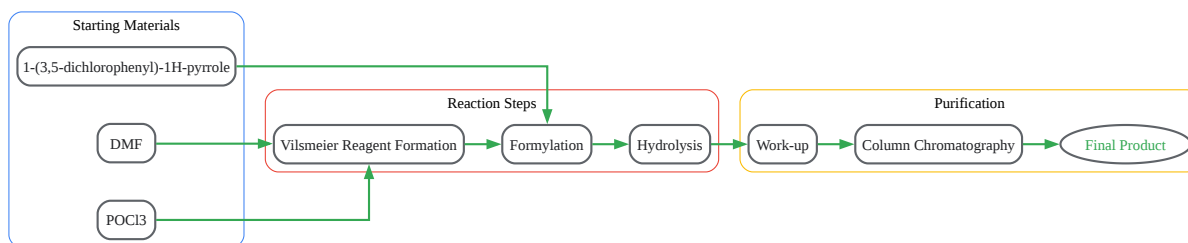
- 1-(3,5-dichlorophenyl)-1H-pyrrole

- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM), anhydrous
- Sodium acetate trihydrate
- Deionized water
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexane

Procedure:

- **Vilsmeier Reagent Formation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl_3 (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5°C . Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
- **Formylation:** Dissolve 1-(3,5-dichlorophenyl)-1H-pyrrole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C . After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Hydrolysis:** Upon completion of the reaction, cool the mixture back to 0°C . Slowly and carefully quench the reaction by the dropwise addition of a cold aqueous solution of sodium acetate trihydrate (5 equivalents).

- **Work-up:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with DCM. Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield **1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde**.



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Figure 1: Synthetic workflow for **1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde**.

Potential Biological Activity and Signaling Pathways

While no specific studies on the biological activity of **1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde** have been identified, the structural motifs present in this molecule suggest potential for anticancer activity.

Inference from Related Compounds:

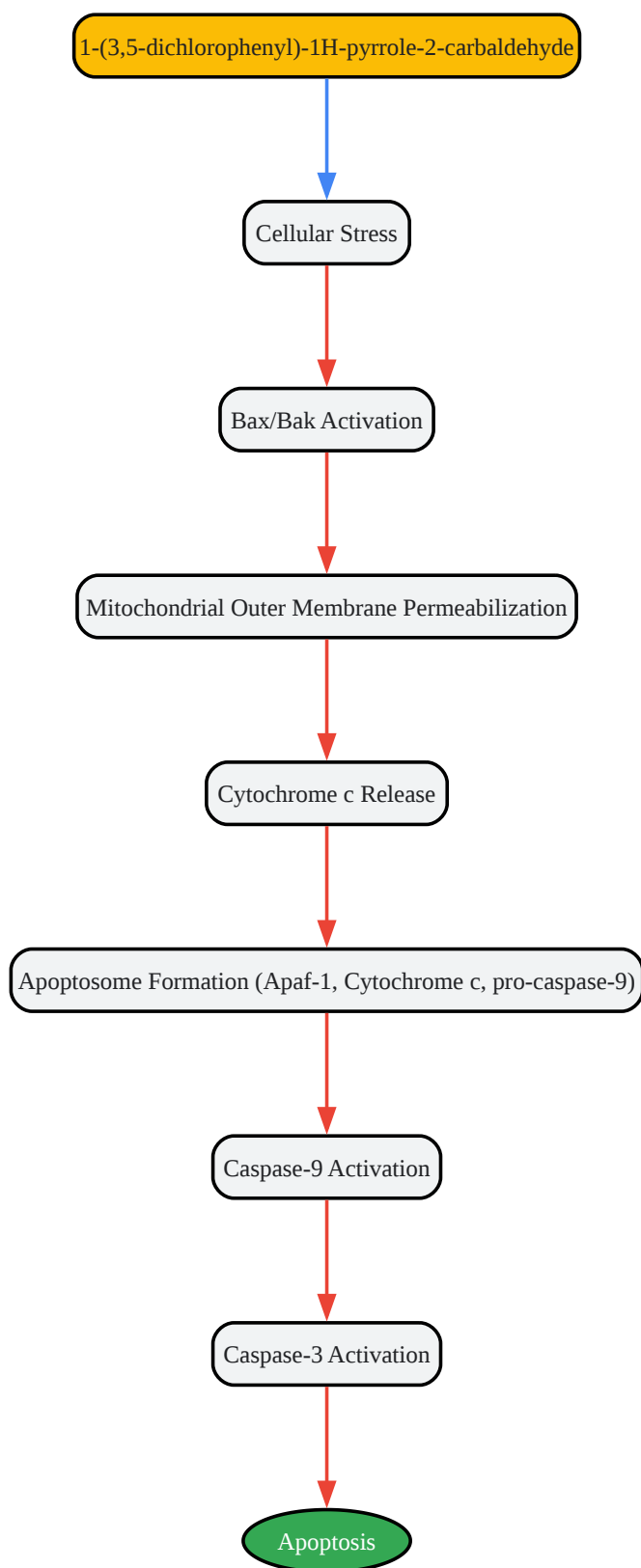
- **Dichlorophenyl Moiety:** Compounds containing a dichlorophenyl group have been investigated for their cytotoxic effects. For instance, 1,3-bis(3,5-dichlorophenyl) urea has

been shown to inhibit the survival and clonogenic potential of lung cancer and melanoma cells.

- **Pyrrole-2-carbaldehyde Core:** Various derivatives of pyrrole-2-carboxaldehyde have demonstrated a range of physiological activities, including cytotoxic effects against cancer cell lines.

Hypothesized Mechanism of Action: Based on the activities of structurally related compounds, it is plausible that **1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde** could induce apoptosis in cancer cells. A potential signaling pathway could involve the activation of the intrinsic (mitochondrial) apoptosis pathway. This is a common mechanism for many anticancer agents.

The hypothetical pathway could be initiated by cellular stress induced by the compound, leading to the activation of pro-apoptotic proteins such as Bax and Bak. This would, in turn, increase the permeability of the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, programmed cell death.



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Figure 2: Hypothetical intrinsic apoptosis signaling pathway.

Disclaimer: The biological activity and signaling pathway described above are hypothetical and based on the analysis of structurally related compounds. Further experimental validation is required to confirm the actual biological effects of **1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde**. This information is intended for research and development purposes only.

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